molecular formula C8H15ClO2 B1337430 Ethyl 4-chloro-2,2-dimethylbutanoate CAS No. 53840-29-2

Ethyl 4-chloro-2,2-dimethylbutanoate

Cat. No. B1337430
CAS RN: 53840-29-2
M. Wt: 178.65 g/mol
InChI Key: NTPXZPHIALBTDR-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2,2-dimethylbutanoate is a chemical compound with the linear formula C8H15CLO2 . It has a molecular weight of 178.656 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-2,2-dimethylbutanoate is represented by the formula C8H15CLO2 . The exact mass is 178.076050 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-chloro-2,2-dimethylbutanoate are not fully detailed in the search results. The molecular formula is C8H15CLO2 and the molecular weight is 178.65600 .

Scientific Research Applications

Asymmetric Bioreduction in Pharmaceutical Synthesis

Ethyl 4-chloro-2,2-dimethylbutanoate: is used in the asymmetric bioreduction process to produce optically active compounds, which are crucial chiral building blocks for pharmaceuticals . The compound undergoes bioreduction to form ®-ethyl 4-chloro-3-hydroxybutyrate (®-CHBE), a significant intermediate in the synthesis of various drugs. This process is facilitated by recombinant Escherichia coli containing specific enzymes, operating under mild conditions to ensure high stereoselectivity and yield .

Synthesis of Terpyridine Derivatives

This compound serves as a precursor in the synthesis of terpyridine derivatives, which are extensively used in supramolecular chemistry, nanomaterials, and medicinal chemistry . The process involves the use of Fe3O4@SiO2 magnetic nanoparticles as catalysts, which aids in the stabilization of carbonyl groups and abstraction of hydrogen, leading to improved yields and efficiency in the synthesis of these industrially valuable compounds .

Magnetic Nanoparticle Catalysis

In the field of catalysis, Ethyl 4-chloro-2,2-dimethylbutanoate is involved in reactions facilitated by magnetic nanoparticles. These nanoparticles provide a solid support that enhances the rate of reactions, such as the synthesis of functional compounds like terpyridines, which have a wide range of applications in various industrial processes .

Chiral Drug Market

The growing global market for chiral drugs has increased the demand for chiral intermediates derived from Ethyl 4-chloro-2,2-dimethylbutanoate . The compound’s derivatives are used in the research, development, and application of chiral drugs, contributing to advancements in this sector .

Biocompatible Organic Solvent Systems

Research has shown that Ethyl 4-chloro-2,2-dimethylbutanoate can be effectively transformed in biocompatible organic solvent systems. These systems, which include deep eutectic solvents, provide a medium for biocatalysis and bioreduction processes, leading to the production of high-value chiral intermediates .

Industrial Scale Synthesis

The compound is also significant in the bulk scale synthesis of intermediates for high-value chemicals. The protocols developed using Ethyl 4-chloro-2,2-dimethylbutanoate can lead to significant yield improvements at the industrial scale, which is crucial for the cost-effective production of various chemicals .

Safety And Hazards

Safety data sheets suggest that clothing contaminated by the product should be immediately removed and the affected area moved out of danger . More specific safety and hazard information can be found in the MSDS provided by the manufacturer .

properties

IUPAC Name

ethyl 4-chloro-2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c1-4-11-7(10)8(2,3)5-6-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPXZPHIALBTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444976
Record name ethyl 4-chloro-2,2-dimethylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-2,2-dimethylbutanoate

CAS RN

53840-29-2
Record name ethyl 4-chloro-2,2-dimethylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-chloro-2,2-dimethylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 22.2 ml of diisopropylamine in 150 ml of tetrahydrofuran was added 93.6 ml of 1.6M n-butyllithium-hexane with stirring at -5° to 0° C. and the mixture was stirred for 30 minutes. The reaction mixture was cooled to -78° C. and 19.0 ml of ethyl isobutyrate was added dropwise. The mixture was then further stirred for 45 minutes, after which a solution of 11.9 ml of 1-bromo-2-chloroethane in 10 ml of tetrahydrofuran was added dropwise. The reaction mixture was stirred at -78° C. for 1 hour and, then, at room temperature for 2 hours. After an excess amount of an aqueous solution of ammonium chloride was added, the mixture was extracted with ethyl acetate. The extract was washed with water and dried (MgSO4) and the solvent was distilled off. Finally, the residue was distilled under reduced pressure to provide 24.7 g of the title compound as colorless oil. b.p. 54°-56° C./0.25 mmHg
Quantity
22.2 mL
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150 mL
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19 mL
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11.9 mL
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10 mL
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Synthesis routes and methods II

Procedure details

To a solution of 22.2 ml of diisopropylamine in 150 ml of tetrahydrofuran being stirred, 93.6 ml of a 1.6 M solution of n-butyl lithium in hexane was added at -5° to 0° C., followed by stirring for 30 minutes. After the reaction mixture was cooled to -78° C. and 19.0 ml of ethyl isobutyrate was added dropwise to the mixture and stirred for 45 minutes. A solution of 11.9 ml of 1-bromo-2-chloroethane in 10 ml of tetrahydrofuran was added dropwise to the reaction mixture. After the reaction mixture was stirred at -78° C. for 1 hour and then at roomtemperature (15° to 20° C.) for 2 hours, an excess amount of an aqueous solution of ammonium chloride was added, followed by extractionwith ethyl acetate. After the extract was washed with water and dried over MgSO4, the solvent was distilled off; the residue was then distilled under reduced pressure, to yield 24.7 g of the title compound in the form of a colorless oily substance.
Quantity
22.2 mL
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reactant
Reaction Step One
Quantity
150 mL
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solvent
Reaction Step One
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solution
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19 mL
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11.9 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-2,2-dimethylbutanoate
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Ethyl 4-chloro-2,2-dimethylbutanoate
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Ethyl 4-chloro-2,2-dimethylbutanoate
Reactant of Route 5
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Ethyl 4-chloro-2,2-dimethylbutanoate
Reactant of Route 6
Ethyl 4-chloro-2,2-dimethylbutanoate

Citations

For This Compound
1
Citations
WL Jia, SV Ces… - The Journal of Organic …, 2021 - ACS Publications
Divergent total syntheses of 10 yaequinolone-related natural products have been achieved for the first time by late-stage C–H olefination of 3,4-dioxygenated 4-aryl-5-hydroxyquinolin-2(…
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk

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